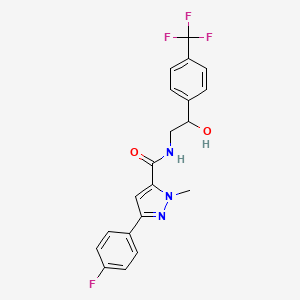

![molecular formula C16H16N4OS B6505426 N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide CAS No. 1396863-79-8](/img/structure/B6505426.png)

N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of such compounds often involves the use of functionalized alkynes . For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Mécanisme D'action

Target of Action

It’s worth noting that both thiophene and imidazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.

Mode of Action

It’s known that thiophene and imidazole derivatives can exhibit a variety of biological activities . These activities could be the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene and imidazole derivatives , it’s plausible that this compound could affect multiple pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities of thiophene and imidazole derivatives , it’s likely that this compound could have a wide range of effects at the molecular and cellular levels.

Avantages Et Limitations Des Expériences En Laboratoire

N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, this compound is highly soluble in water, making it easy to work with in aqueous solutions. However, this compound is also relatively unstable, and it can decompose under certain conditions.

Orientations Futures

The potential applications of N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide are still being explored. Possible future directions include further investigation into its mechanism of action, its potential pharmacological effects, and its potential uses as a therapeutic agent. In addition, this compound could be used as a tool for studying the structure and function of proteins and other biomolecules. Furthermore, this compound could be used as a fluorescent probe for the detection of metal ions, proteins, and other molecules. Finally, this compound could be used in the development of new drugs and drug delivery systems.

Méthodes De Synthèse

N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide can be synthesized using a variety of methods, including the condensation reaction of pyridine-3-carboxylic acid with 1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl ethyl amine. This reaction yields a mixture of this compound and its isomer, N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-2-carboxamide. This mixture can then be separated using column chromatography.

Applications De Recherche Scientifique

N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide has been used in a variety of scientific research applications. It has been used as a ligand in the study of metal complexes, as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. It has also been used as a fluorescent probe for the detection of proteins and other biomolecules, as well as for the detection of metal ions. Furthermore, this compound has been used in the study of the structure and mechanism of action of enzymes and other proteins.

Propriétés

IUPAC Name |

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-20-11-13(14-5-3-9-22-14)19-15(20)6-8-18-16(21)12-4-2-7-17-10-12/h2-5,7,9-11H,6,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEKGVYUINPZMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=CN=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6505343.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B6505350.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide](/img/structure/B6505358.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B6505366.png)

![2-(2-fluorophenoxy)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide](/img/structure/B6505372.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6505374.png)

![4-ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6505376.png)

![N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxypropanamide](/img/structure/B6505384.png)

![5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide](/img/structure/B6505391.png)

![N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6505392.png)

![2-bromo-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-5-methoxybenzamide](/img/structure/B6505397.png)

![4-methyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6505412.png)

![3,5-dimethyl-N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-1,2-oxazole-4-sulfonamide](/img/structure/B6505429.png)